molecular formula C13H12N2O2S B14806236 (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B14806236
M. Wt: 260.31 g/mol
InChI Key: JDRLRJXLJTUXHB-VOTSOKGWSA-N
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Description

(2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Incorporation of the Thiazolyl Group: The thiazolyl group can be added through a cyclization reaction involving a thioamide and a haloketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with thiazole rings often exhibit antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the thiazole ring and the methoxyphenyl group suggests potential pharmacological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiazolyl groups could play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-hydroxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-(2-methoxyphenyl)-N-(1,3-oxazol-2-yl)prop-2-enamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of (2E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide lies in its specific combination of functional groups. The methoxyphenyl group and the thiazolyl group confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C13H12N2O2S/c1-17-11-5-3-2-4-10(11)6-7-12(16)15-13-14-8-9-18-13/h2-9H,1H3,(H,14,15,16)/b7-6+

InChI Key

JDRLRJXLJTUXHB-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=NC=CS2

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=NC=CS2

Origin of Product

United States

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